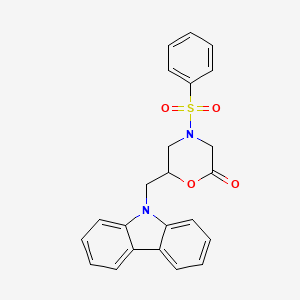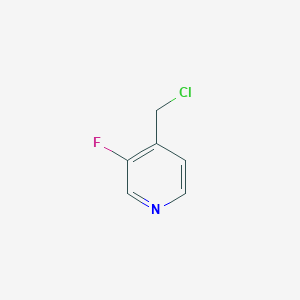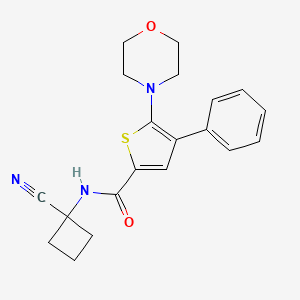
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide, also known as CCT137690, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first identified in a high-throughput screening of a chemical library for compounds that selectively inhibit the proliferation of cancer cells.
Mécanisme D'action
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide binds to the ATP-binding site of Mps1 and inhibits its kinase activity. This results in the activation of the spindle assembly checkpoint, which leads to cell cycle arrest and ultimately cell death. The specificity of N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide for Mps1 has been demonstrated in various cellular and biochemical assays.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been reported to sensitize cancer cells to radiation therapy and chemotherapy. However, its effects on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide is a valuable tool for studying the role of Mps1 in cancer biology. Its specificity for Mps1 allows for the selective inhibition of this protein kinase, without affecting other cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, its solubility and stability may limit its use in certain assays and experiments.
Orientations Futures
1. Development of more potent and selective Mps1 inhibitors.
2. Investigation of the mechanism of resistance to Mps1 inhibitors in cancer cells.
3. Evaluation of the effects of Mps1 inhibition on normal cells and tissues.
4. Combination therapy with N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide and other anticancer drugs.
5. Preclinical and clinical studies to assess the safety and efficacy of N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide as a therapeutic agent in cancer treatment.
Conclusion:
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide is a promising anticancer drug candidate that selectively inhibits the activity of Mps1, a protein kinase involved in the spindle assembly checkpoint. Its mechanism of action and potential therapeutic applications have been extensively studied, but further research is needed to fully understand its effects on cancer cells and normal tissues. The development of more potent and selective Mps1 inhibitors and the evaluation of combination therapy with other anticancer drugs are promising future directions.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The overall process is complex and requires expertise in organic chemistry. The detailed synthesis method can be found in the literature.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-5-(morpholin-4-yl)-4-phenylthiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit the activity of a protein kinase called Mps1, which is essential for the proper functioning of the spindle assembly checkpoint. This checkpoint ensures that chromosomes are correctly aligned and separated during cell division, and its dysfunction can lead to chromosomal instability and cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-14-20(7-4-8-20)22-18(24)17-13-16(15-5-2-1-3-6-15)19(26-17)23-9-11-25-12-10-23/h1-3,5-6,13H,4,7-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGQQUCGCSXMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

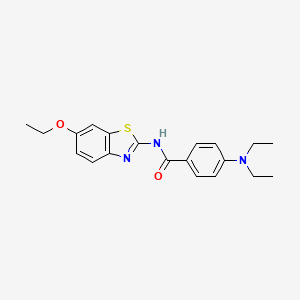
![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)
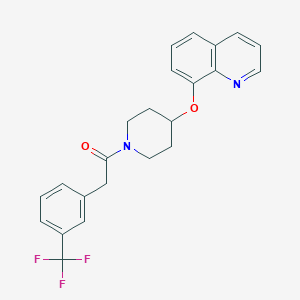
![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
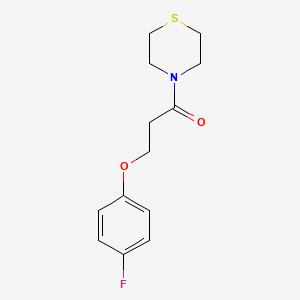
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

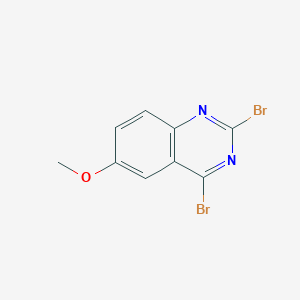
![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)

